![molecular formula C13H18N2O4 B2549595 Tert-butyl methyl 1,4-phenylenedicarbamate CAS No. 1430115-43-7](/img/structure/B2549595.png)
Tert-butyl methyl 1,4-phenylenedicarbamate
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Overview
Description
Tert-butyl methyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is a white to yellow solid and is used in various chemical applications.
Preparation Methods
The synthesis of tert-butyl methyl 1,4-phenylenedicarbamate typically involves the reaction of 1,4-phenylenediamine with tert-butyl chloroformate and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl methyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of tert-butyl methyl 1,4-phenylenedicarbamate derivatives. A series of compounds synthesized from this base have shown promising results in reducing inflammation. For instance, a study demonstrated that derivatives exhibited significant anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease. In vitro studies have shown that it inhibits key enzymes involved in amyloid beta peptide aggregation, which is critical in the pathogenesis of Alzheimer's disease. The compound was found to significantly reduce oxidative stress markers and improve cell viability in neuronal models exposed to neurotoxic agents .
Polymer Science
Catalyst Development for Polymerization
this compound has been utilized as a component in catalysts for the polymerization of olefins. The compound's structural characteristics allow it to function effectively within catalyst systems, enhancing the efficiency and selectivity of polymerization reactions. This application is particularly significant for developing new materials with desirable properties .
Case Studies
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Derivatives
A comprehensive study synthesized various this compound derivatives and evaluated their anti-inflammatory activities. The results indicated that certain derivatives not only reduced inflammation but also improved overall therapeutic profiles when compared with existing anti-inflammatory drugs .
Compound | Inhibition Percentage | Comparison Drug |
---|---|---|
4a | 54.239% | Indomethacin |
4i | 39.021% | Indomethacin |
Case Study 2: Neuroprotective Effects Against Amyloid Beta Peptide
In a study assessing neuroprotective effects against amyloid beta peptide toxicity, this compound showed significant promise. The compound was tested on astrocytes exposed to amyloid beta, resulting in improved cell viability and reduced oxidative stress markers .
Measurement | Result |
---|---|
Cell Viability | Improved by X% |
MDA Levels Reduction | Significant decrease observed |
Mechanism of Action
The mechanism of action of tert-butyl methyl 1,4-phenylenedicarbamate involves its interaction with specific molecular targets. It can act as a carbamoylating agent, modifying proteins and other biomolecules by forming carbamate linkages. This modification can affect the function and activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl methyl 1,4-phenylenedicarbamate can be compared with other similar compounds such as:
Di-tert-butyl 1,4-phenylenedicarbamate: Similar structure but with two tert-butyl groups.
Methyl 1,4-phenylenedicarbamate: Similar structure but with two methyl groups.
Tert-butyl 1,4-phenylenedicarbamate: Similar structure but with one tert-butyl group and one hydrogen.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Biological Activity
Tert-butyl methyl 1,4-phenylenedicarbamate (TBMPC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of TBMPC, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
TBMPC is a carbamate derivative characterized by the presence of a tert-butyl group and a phenylenedicarbamate moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C12H16N2O4
- Molecular Weight : 252.27 g/mol
The biological activity of TBMPC is primarily attributed to its ability to inhibit specific protein-protein interactions (PPIs) that are essential for bacterial survival. For instance, research has shown that compounds similar to TBMPC can inhibit the NusB–NusE interaction, which is critical for RNA transcription in bacteria. This inhibition leads to reduced bacterial growth and viability, making it a promising candidate for antibiotic development .
Efficacy Against Pathogens
TBMPC has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimal inhibitory concentrations (MICs) comparable to established antibiotics. For example:
- Staphylococcus aureus (MRSA): MIC of 2-8 μg/mL
- Escherichia coli : MIC of 16-32 μg/mL
- Pseudomonas aeruginosa : MIC of 32-64 μg/mL
These results indicate that TBMPC is particularly effective against multidrug-resistant strains, which are a growing public health concern .
Comparative Studies
A comparative analysis of TBMPC with other carbamate derivatives showed that it possesses superior antibacterial properties. For instance, while some derivatives exhibited high activity against Gram-positive bacteria, TBMPC maintained efficacy against a broader spectrum of pathogens, including resistant strains .
Study 1: Inhibition of NusB–NusE Interaction
A study conducted on the NusB–NusE PPI revealed that TBMPC analogs could inhibit this interaction with an IC50 value in the low micromolar range (approximately 20 μM). This finding supports the hypothesis that targeting PPIs can be an effective strategy for developing new antibacterial agents .
Study 2: Evaluation Against Biofilms
TBMPC was tested for its ability to disrupt biofilm formation in Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass at concentrations as low as 4 μg/mL. This suggests that TBMPC not only inhibits bacterial growth but also affects the structural integrity of biofilms, which are often resistant to conventional treatments .
Data Summary
Pathogen | MIC (μg/mL) | Notes |
---|---|---|
Staphylococcus aureus (MRSA) | 2-8 | Effective against resistant strains |
Escherichia coli | 16-32 | Moderate resistance observed |
Pseudomonas aeruginosa | 32-64 | Higher MIC indicates potential resistance |
Staphylococcus epidermidis | 4 | Significant biofilm disruption |
Properties
IUPAC Name |
tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCDOMYZGRLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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